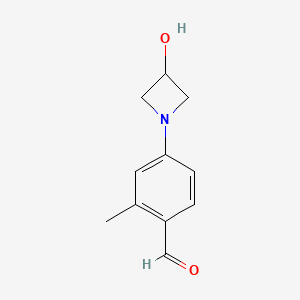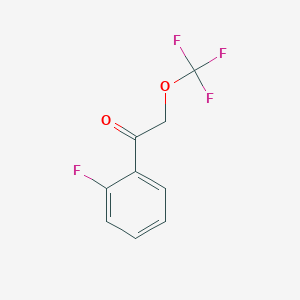![molecular formula C7H13NO B13165098 1-[1-(Methylamino)cyclobutyl]ethan-1-one](/img/structure/B13165098.png)
1-[1-(Methylamino)cyclobutyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Methylamino)cyclobutyl]ethan-1-one is a chemical compound with the molecular formula C7H13NO. It contains a cyclobutyl ring, a methylamino group, and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Methylamino)cyclobutyl]ethan-1-one typically involves the reaction of cyclobutanone with methylamine. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in the presence of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Methylamino)cyclobutyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Methylamino)cyclobutyl]ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Methylamino)cyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclobutyl methyl ketone: Shares the cyclobutyl and ketone groups but lacks the methylamino group.
Methyl cyclobutyl ketone: Similar structure but different functional groups.
Cyclobutylethanone: Similar core structure but different substituents.
Uniqueness: 1-[1-(Methylamino)cyclobutyl]ethan-1-one is unique due to the presence of both the methylamino group and the cyclobutyl ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-[1-(methylamino)cyclobutyl]ethanone |
InChI |
InChI=1S/C7H13NO/c1-6(9)7(8-2)4-3-5-7/h8H,3-5H2,1-2H3 |
InChI Key |
IIFHORAABXNHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-N-[(benzylcarbamoyl)methyl]acetamide](/img/structure/B13165028.png)

![Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13165034.png)
![tert-Butyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13165041.png)





![5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13165082.png)


